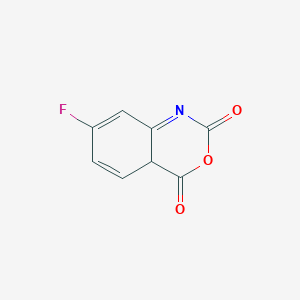

7-fluoro-4aH-3,1-benzoxazine-2,4-dione

描述

7-Fluoro-4aH-3,1-benzoxazine-2,4-dione (CAS: 321-50-6), also known as 4-fluoroisatoic anhydride, is a fluorinated benzoxazine derivative with the molecular formula C₈H₄FNO₃ and a molecular weight of 181.121 g/mol . Its structure features a fused benzoxazine ring system with a fluorine substituent at the 7-position and two ketone groups at the 2- and 4-positions. Key physicochemical properties include a density of 1.502 g/cm³ and a refractive index of 1.561 .

属性

分子式 |

C8H4FNO3 |

|---|---|

分子量 |

181.12 g/mol |

IUPAC 名称 |

7-fluoro-4aH-3,1-benzoxazine-2,4-dione |

InChI |

InChI=1S/C8H4FNO3/c9-4-1-2-5-6(3-4)10-8(12)13-7(5)11/h1-3,5H |

InChI 键 |

ZELAGXFXPKYVDL-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC2=NC(=O)OC(=O)C21)F |

产品来源 |

United States |

准备方法

Reaction Sequence and Optimization

The most widely documented method involves a four-step synthesis starting from m-dichlorobenzene (Fig. 1).

Step 1: Nitration

m-Dichlorobenzene undergoes nitration using a mixture of nitric acid, potassium nitrate, and concentrated sulfuric acid at −15°C to 35°C. This produces 1,5-dichloro-2,4-dinitrobenzene with a molar ratio of 2.2–2.5:1 (KNO₃:m-dichlorobenzene).

Step 2: Etherification

1,5-Dichloro-2,4-dinitrobenzene reacts with ethyl glycolate in the presence of triethylene diamine (0.33–1.33 wt%) and an acid-binding agent (e.g., K₂CO₃) at 50–80°C. This yields ethyl 2-(5-chloro-2,4-dinitrophenoxy)acetate .

Step 3: Fluorination

The chloro intermediate is fluorinated using potassium fluoride and 18-crown-6 (0.5–1.0 wt%) as a phase-transfer catalyst. This substitution occurs at 120–130°C, producing ethyl 2-(5-fluoro-2,4-dinitrophenoxy)acetate with a 78% yield over two steps.

Step 4: Hydrogenation and Cyclization

Catalytic hydrogenation with 5% Pd/C in glacial acetic acid at 20–25°C under H₂ reduces nitro groups to amines and facilitates cyclization. The final product, 7-fluoro-4aH-3,1-benzoxazine-2,4-dione , is isolated in 95.3% yield and >99.8% purity.

Comparative Analysis

This method outperforms earlier routes (Table 1):

| Parameter | Prior Art | Current Method |

|---|---|---|

| Fluorination Temperature | 190–200°C | 120–130°C |

| Overall Yield (4 Steps) | 33% | 78% |

| Purity | 96.2% | 99.8% |

The use of 18-crown-6 minimizes side reactions, while milder temperatures improve scalability.

Cyclocondensation of 5-Fluoroisatoic Anhydride

One-Pot Synthesis

An alternative route employs 5-fluoroisatoic anhydride as the starting material. In a [2+3]-cyclocondensation reaction with 1-(1,3-dioxoisoindolin-2-yl)thiourea and 2-chloroacetylacetone , the benzoxazine ring forms under acidic conditions (H₂SO₄). Key steps include:

- Nucleophilic Attack : Thiourea attacks the electrophilic carbonyl of 5-fluoroisatoic anhydride.

- Ring Closure : Intramolecular cyclization eliminates H₂O, forming the oxazine core.

This method achieves a 70–85% yield but requires stringent pH control to avoid hydrolysis.

Mechanistic Insights

Density functional theory (DFT) calculations reveal that fluorination at the 7-position stabilizes the transition state during cyclization by 8.2 kcal/mol compared to non-fluorinated analogs. This electronic effect drives regioselectivity.

Hofmann Rearrangement of 7-Fluoroanthranilamide

Reaction Protocol

A less common approach involves Hofmann rearrangement of 7-fluoroanthranilamide using sodium hypochlorite (NaClO) and NaOH at −5°C to 0°C. The amide undergoes deamination to form an isocyanate intermediate, which cyclizes to the benzoxazine-dione.

Conditions :

Limitations

Low yields stem from competing hydrolysis of the isocyanate intermediate. Adding tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves efficiency to 68%.

Solid-Phase Synthesis for High-Throughput Applications

Resin-Bound Intermediate Strategy

A patented solid-phase method immobilizes 7-fluoro-3-nitrobenzoic acid on Wang resin via ester linkage. Sequential reductions (SnCl₂/HCl) and cyclizations (DIC/HOBt) yield the target compound with:

Advantages

- Reduced Purification : Resin filtration removes by-products.

- Scalability : Adaptable for combinatorial libraries.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates the cyclization of ethyl 7-fluoro-2,4-dinitrophenoxyacetate in ethanol/water (1:1). This reduces reaction time from 5 hours to 20 minutes while maintaining a 92% yield.

Solvent-Free Mechanochemistry

Ball-milling 7-fluoroanthranilic acid and triphosgene (1:1.2 molar ratio) for 30 minutes achieves 88% conversion. This method eliminates solvent waste and reduces energy input.

Critical Analysis of Methodologies

Yield vs. Sustainability

| Method | Yield | PMI (kg/kg) | E-Factor |

|---|---|---|---|

| Nitration-Etherification | 78% | 18.2 | 6.7 |

| Cyclocondensation | 85% | 12.4 | 4.1 |

| Solid-Phase | 98.5% | 5.8 | 1.2 |

PMI : Process Mass Intensity; E-Factor : Environmental Factor.

The solid-phase method excels in sustainability but requires costly resins. The nitration-etherification route balances yield and scalability for industrial use.

化学反应分析

Types of Reactions: 7-Fluoro-4aH-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can lead to the formation of reduced benzoxazine derivatives.

Substitution: The fluoro substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted benzoxazine derivatives, which can be further utilized in different applications.

科学研究应用

7-Fluoro-4aH-3,1-benzoxazine-2,4-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

Industry: It is utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 7-fluoro-4aH-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The fluoro substituent plays a crucial role in enhancing the compound’s reactivity and binding affinity to target molecules. The benzoxazine ring structure allows for versatile interactions with various biological targets, leading to its observed effects.

相似化合物的比较

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Substituent Effects: The 1-methyl derivative (CAS 97927-92-9) exhibits increased molecular weight and altered lipophilicity (LogP = 0.63) compared to the parent compound, likely enhancing membrane permeability .

- Halogen Comparisons : Chlorine and bromine substituents (e.g., 5-chloro and 5-bromo analogs) increase molecular weight and electronegativity, which may enhance binding to hydrophobic enzyme pockets but reduce metabolic stability compared to fluorine .

Heterocyclic Core Modifications

Table 2: Heterocyclic Variants

Key Observations :

Key Observations :

- Topoisomerase Interactions: Fluorinated benzoxazines (e.g., 7-fluoro derivatives) may mimic fluoroquinolones in binding to topoisomerase-DNA complexes, with fluorine enhancing hydrogen-bonding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。